Phallacidin

Description

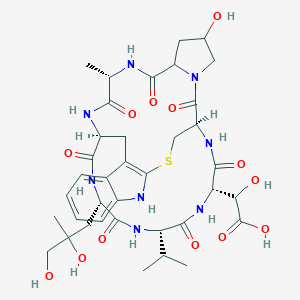

bicyclic heptapeptide from Amanita (along with phalloidin)

Structure

2D Structure

Properties

IUPAC Name |

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBDTFZQCYLLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N8O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046316 | |

| Record name | Phallacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26645-35-2 | |

| Record name | Phallacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phallacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phallacidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phallacidin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phallacidin, a bicyclic heptapeptide toxin, is a member of the phallotoxin family isolated from the death cap mushroom, Amanita phalloides. Renowned for its high affinity and specific binding to filamentous actin (F-actin), this compound has become an invaluable tool in cell biology and cytoskeletal research. This technical guide provides an in-depth overview of the discovery, origin, and biochemical properties of this compound. It details its mechanism of action in stabilizing F-actin and preventing its depolymerization, thereby disrupting cellular dynamics. This document also presents a compilation of key quantitative data, detailed experimental protocols for its isolation, purification, and application in various assays, and visualizations of relevant pathways and workflows to support researchers and drug development professionals in their scientific endeavors.

Discovery and Origin

This compound is a naturally occurring mycotoxin produced by the Amanita phalloides mushroom, one of the most poisonous fungi known.[1] It belongs to the family of phallotoxins, which, along with the amatoxins, are the primary toxins found in this mushroom. The discovery of phallotoxins dates back to the early 20th century, with their isolation and characterization being a significant focus of natural product chemistry. This compound, like other phallotoxins, is a cyclic peptide, but it is distinguished by the presence of a carboxyl group, which allows for its conjugation to other molecules, such as fluorescent dyes, for research purposes.[2]

Biochemical and Physicochemical Properties

This compound is a bicyclic heptapeptide with a complex chemical structure. Its defining feature is a thioether bridge between a cysteine and a tryptophan residue, which creates a rigid, bicyclic conformation essential for its biological activity.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, quantification, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₃₇H₅₀N₈O₁₃S | [3] |

| Molecular Weight | 846.90 g/mol | [3] |

| CAS Number | 26645-35-2 | [3] |

| Dissociation Constant (Kd) for NBD-Phallacidin and F-actin | 1.5-2.5 x 10⁻⁸ M | |

| LD₅₀ (mouse, intraperitoneal) | 1.5 mg/kg |

Note: The dissociation constant is for a fluorescent derivative, which is expected to have a similar binding affinity to the native molecule.

Mechanism of Action: Stabilization of Filamentous Actin

The primary molecular target of this compound is filamentous actin (F-actin), a crucial component of the eukaryotic cytoskeleton. This compound binds with high specificity and affinity to the interface between F-actin subunits, effectively acting as a molecular "glue."[2] This binding stabilizes the actin filament and prevents its depolymerization into actin monomers (G-actin). The stabilization of F-actin disrupts the dynamic equilibrium of the actin cytoskeleton, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and experimental application of this compound.

Isolation and Purification of this compound from Amanita phalloides

The isolation of this compound from its natural source involves extraction followed by chromatographic purification.

Workflow for this compound Isolation

Protocol:

-

Extraction:

-

Homogenize dried and powdered Amanita phalloides mushroom caps (0.5 g) in a mixture of methanol, water, and 0.01 M HCl (5:4:1, v/v/v) at a 1:20 (w/v) ratio.[4]

-

Incubate the mixture for 1 hour at room temperature with constant stirring.

-

Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.

-

Carefully collect the supernatant containing the crude toxin extract.

-

-

Initial Purification by Size-Exclusion Chromatography:

-

Prepare a Sephadex LH-20 column equilibrated with methanol.[5][6]

-

Load the crude extract onto the column.

-

Elute the column with methanol, collecting fractions.

-

Monitor the fractions for the presence of phallotoxins using thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the phallotoxin mixture.

-

-

Final Purification by Preparative Reverse-Phase HPLC (RP-HPLC):

-

Concentrate the pooled fractions under reduced pressure.

-

Dissolve the residue in a minimal volume of the HPLC mobile phase.

-

Inject the concentrated sample onto a preparative C18 RP-HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile at 295 nm and collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC and mass spectrometry.

-

Staining of F-actin in Fixed Cells using Fluorescently Labeled this compound

This protocol is adapted from methods for fluorescently labeled phalloidin and is suitable for visualizing the actin cytoskeleton.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips in a petri dish with the appropriate culture medium.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.

-

-

Permeabilization:

-

Wash the fixed cells twice with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Prepare a working solution of the fluorescently labeled this compound conjugate (e.g., 5 µL of a 6.6 µM stock solution in 200 µL of PBS). To reduce non-specific binding, 1% bovine serum albumin (BSA) can be added to the staining solution.

-

Incubate the permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

-

Mounting and Visualization:

-

Wash the stained cells three times with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the kinetics of actin polymerization, often using pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into F-actin.

Protocol:

-

Preparation of Reagents:

-

Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer).

-

Prepare a 10x polymerization-inducing buffer (F-buffer) containing KCl and MgCl₂.

-

Prepare different concentrations of this compound in G-buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, mix the pyrene-labeled G-actin with the desired concentration of this compound or a vehicle control.

-

Initiate polymerization by adding the 10x F-buffer to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain polymerization curves.

-

Analyze the curves to determine parameters such as the lag time for nucleation and the maximum rate of polymerization.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the effect of this compound on cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound remains a cornerstone tool for researchers investigating the actin cytoskeleton. Its specific and potent interaction with F-actin allows for detailed visualization and functional studies of this critical cellular component. The protocols and data presented in this technical guide are intended to provide a comprehensive resource for scientists and drug development professionals, facilitating the effective and safe use of this compound in their research. As our understanding of cytoskeletal dynamics continues to evolve, the applications of this compound and its derivatives will undoubtedly expand, contributing to new discoveries in cell biology and the development of novel therapeutic strategies.

References

- 1. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]

- 3. Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Phallacidin on F-actin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phallacidin, a bicyclic heptapeptide toxin from the Amanita phalloides mushroom, is a potent stabilizer of filamentous actin (F-actin). This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its effects on F-actin. While much of the detailed quantitative and mechanistic data has been derived from studies on the closely related and more commonly studied phallotoxin, Phalloidin, the functional effects of this compound are considered to be analogous. This document summarizes the binding interactions, the impact on actin polymerization and depolymerization kinetics, and the cellular consequences of F-actin stabilization. Detailed experimental protocols for studying these interactions are also provided, alongside visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound, like other phallotoxins, selectively binds to filamentous actin (F-actin) with high affinity, effectively stabilizing the filament structure.[1] It does not bind to monomeric G-actin.[1] The primary mechanism of action involves the prevention of F-actin depolymerization, which disrupts the dynamic equilibrium of the actin cytoskeleton, a critical component for numerous cellular processes.[2]

Binding Site and Stoichiometry

This compound binds at the interface between adjacent actin subunits within the filament, essentially locking them together.[3] Cryo-electron microscopy studies on the related phallotoxin, phalloidin, have revealed that the binding pocket is formed by three adjacent actin monomers.[4] Specifically, affinity labeling studies with phalloidin derivatives have identified interactions with residues such as glutamic acid-117, methionine-119, and methionine-355 on the actin protein.[5][6] The binding stoichiometry is approximately one molecule of the phallotoxin per actin subunit in the filament.[7]

Effects on Actin Polymerization and Depolymerization

This compound significantly alters the dynamics of actin polymerization. While it does not substantially increase the rate of elongation of existing filaments, it strongly promotes the initial nucleation phase of polymerization.[4][8] This is achieved by stabilizing small actin oligomers, which act as nuclei for further filament growth.[4]

The most profound effect of this compound is the potent inhibition of F-actin depolymerization. By binding to the filament, it drastically reduces the rate of dissociation of actin monomers from both the pointed and barbed ends.[4] This stabilization effectively traps actin in its filamentous form.

Cellular Consequences

The stabilization of F-actin by this compound has significant and often toxic effects on cells. The disruption of the dynamic actin cytoskeleton interferes with essential cellular functions, including:

-

Cell Motility: Stabilized actin filaments prevent the rapid reorganization required for cell movement.

-

Cell Division: Interference with the actin-based contractile ring can disrupt cytokinesis.

-

Intracellular Transport: The actin network is crucial for the movement of vesicles and organelles.

At low concentrations in the cytoplasm, phallotoxins can recruit less polymerized forms of actin into stable aggregates, while at higher concentrations, they can induce cellular contraction.[3] It is important to note that phallotoxins like this compound do not readily cross the cell membrane of living cells, limiting their use in live-cell imaging without specific delivery methods.[2]

Quantitative Data

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | |||

| From kinetic measurements | 17 nM | Rabbit skeletal muscle actin | [7][9] |

| From equilibrium measurements | 116 nM | Rabbit skeletal muscle actin | [7][9][10] |

| Association Rate Constant (kon) | 2.8 x 10⁴ M⁻¹s⁻¹ | Rabbit skeletal muscle actin | [7][9] |

| Dissociation Rate Constant (koff) | 4.8 x 10⁻⁴ s⁻¹ | Rabbit skeletal muscle actin | [7][9] |

| Binding Stoichiometry | ~1 molecule per actin subunit | Rabbit skeletal muscle actin | [7] |

Note: The discrepancy between the Kd values from kinetic and equilibrium measurements is attributed to the depolymerization of actin filaments at low concentrations during equilibrium experiments.[7][9]

Experimental Protocols

F-actin Co-sedimentation Assay

This assay is used to determine the binding of a substance to F-actin.

Principle: F-actin can be pelleted by ultracentrifugation. If a substance binds to F-actin, it will co-sediment with the actin pellet.

Protocol:

-

Actin Polymerization: Polymerize purified G-actin to F-actin by incubation with a polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl₂, 1 mM ATP) for at least 1 hour at room temperature.

-

Binding Reaction: Incubate the pre-formed F-actin with varying concentrations of this compound (or the test compound) for 30 minutes at room temperature. Include a control sample with F-actin alone and a sample with this compound alone.

-

Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes to pellet the F-actin.

-

Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a sample buffer.

-

SDS-PAGE: Analyze the supernatant and pellet fractions by SDS-PAGE to visualize the distribution of actin and the test compound. The presence of the compound in the pellet in an actin-dependent manner indicates binding.

Fluorescence Microscopy of F-actin

This method is used to visualize the effects of this compound on the actin cytoskeleton in fixed cells.

Principle: Fluorescently labeled this compound (or a related phallotoxin) binds specifically to F-actin, allowing for its visualization by fluorescence microscopy.

Protocol:

-

Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells with PBS. Incubate the cells with a solution of fluorescently labeled this compound (e.g., this compound-FITC) in PBS, typically at a concentration of 100-200 nM, for 20-40 minutes at room temperature in the dark.[11]

-

Washing: Wash the cells several times with PBS to remove unbound phallotoxin.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set.

Visualizations

Caption: Mechanism of this compound action on F-actin dynamics.

Caption: Workflow for an F-actin co-sedimentation assay.

Caption: Workflow for fluorescent staining of F-actin.

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 3. studylib.net [studylib.net]

- 4. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of phalloidin on both the nucleation and the elongation phase of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Transient kinetic analysis of rhodamine phalloidin binding to actin filaments. | Semantic Scholar [semanticscholar.org]

- 10. pollardlab.yale.edu [pollardlab.yale.edu]

- 11. researchgate.net [researchgate.net]

Phallacidin: A Bicyclic Heptapeptide Toxin for Probing Actin Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phallacidin, a member of the phallotoxin family of bicyclic heptapeptides isolated from the Amanita phalloides mushroom, is a potent and highly selective ligand for filamentous actin (F-actin). Its ability to stabilize F-actin by preventing depolymerization has established it as an indispensable tool in cell biology for visualizing and quantifying actin filaments. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its application, and its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in studies of cytoskeletal dynamics, cell motility, and related pathological processes.

Core Concepts: Structure and Mechanism of Action

This compound is a bicyclic heptapeptide characterized by a thioether bridge between a cysteine and a tryptophan residue, which imparts significant conformational rigidity to the molecule. This rigid structure is crucial for its high-affinity and selective binding to the grooves between actin protomers in F-actin.

The primary mechanism of action of this compound is the stabilization of the F-actin polymer. By binding to actin filaments, this compound significantly reduces the rate of monomer dissociation from the filament ends, effectively preventing depolymerization. This stabilization also inhibits the intrinsic ATPase activity of F-actin. Consequently, the dynamic equilibrium between actin monomers (G-actin) and F-actin is shifted towards the filamentous state, leading to an accumulation of F-actin within the cell. This disruption of the highly dynamic actin cytoskeleton interferes with essential cellular processes such as cell migration, cytokinesis, and maintenance of cell morphology.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of phallotoxins with actin and their cytotoxic effects. Due to the high degree of structural and functional similarity between this compound and its more extensively studied analog, phalloidin, data for phalloidin is included as a reliable proxy where specific data for this compound is not available.

| Parameter | Molecule | Value | Reference |

| Dissociation Constant (Kd) for F-actin | Phalloidin | 3.6 x 10⁻⁸ M | [1] |

| Dissociation Constant (Kd) for Arp2/3 Complex | Rhodamine-Phalloidin | 67 ± 16 nM | [2] |

| Dissociation Constant (Kd) for Arp2/3 Complex | Unlabeled Phalloidin | 25 ± 4 nM | [2] |

Table 1: Binding Affinities of Phallotoxins.

| Cell Line | Assay | Endpoint | General Protocol Reference |

| Various Cancer Cell Lines | MTT or similar viability assay | IC50 (Half-maximal inhibitory concentration) | [3][4][5] |

| HeLa, DU-145 | Cytotoxicity Assay | IC50 | [5] |

| MCF-7, HepG2, HCT116 | Cytotoxicity Assay | IC50 | [6] |

Table 2: Cytotoxicity of this compound (General Methodology). The IC50 of this compound can be determined using standard cytotoxicity assays. The exact value will vary depending on the cell line, incubation time, and assay conditions.

Experimental Protocols

Visualization of F-actin in Fixed Cells using Fluorescently Labeled this compound

This protocol describes the staining of F-actin in cultured cells using a fluorescent conjugate of this compound.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol-free formaldehyde, 3.7% in PBS

-

Triton X-100, 0.1% in PBS

-

Bovine serum albumin (BSA), 1% in PBS (optional, for blocking)

-

Fluorescently labeled this compound stock solution (e.g., in methanol or DMSO)

-

Antifade mounting medium

Procedure:

-

Fixation:

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

-

Wash the cells three times with PBS.

-

-

Blocking (Optional):

-

To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

-

Staining:

-

Dilute the fluorescently labeled this compound stock solution to its working concentration (typically 100-200 nM) in PBS.

-

Apply the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the kinetics of actin polymerization in a cell-free system, often using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into filaments.

Materials:

-

G-actin (monomeric actin)

-

Pyrene-labeled G-actin

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

This compound stock solution

-

Fluorometer

Procedure:

-

Actin Preparation:

-

Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer. Keep on ice.

-

-

Assay Setup:

-

In a fluorometer cuvette, add G-buffer and the desired concentration of this compound or vehicle control.

-

Add the G-actin/pyrene-actin mix to the cuvette.

-

-

Initiation of Polymerization:

-

Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Immediately begin recording the fluorescence intensity (Excitation ~365 nm, Emission ~407 nm) over time.

-

-

Data Analysis:

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Confluent monolayer of cultured cells in a multi-well plate

-

Sterile pipette tip or scratcher

-

Cell culture medium with and without this compound

-

Microscope with live-cell imaging capabilities or for capturing images at different time points

Procedure:

-

Create the Wound:

-

Create a "scratch" or cell-free gap in the confluent cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove dislodged cells.

-

-

Treatment:

-

Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.

-

-

Imaging:

-

Capture images of the scratch at time zero.

-

Incubate the plate at 37°C and 5% CO₂.

-

Acquire images of the same fields at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

-

Data Analysis:

Signaling Pathways and Logical Relationships

The stabilization of F-actin by this compound has profound effects on numerous cellular signaling pathways that are dependent on a dynamic actin cytoskeleton.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[12][13] Their activity is tightly coupled to the state of actin polymerization. This compound-induced stabilization of actin filaments can disrupt the feedback loops that regulate Rho GTPase activity, affecting processes like stress fiber formation and cell contractility.[14][15][16]

Apoptosis Signaling

Disruption of the actin cytoskeleton by this compound can induce apoptosis, or programmed cell death. The stabilization of F-actin can trigger cellular stress responses that activate apoptotic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Migration and Adhesion Signaling

Cell migration is critically dependent on the dynamic remodeling of the actin cytoskeleton at the leading edge of the cell and the regulation of focal adhesions. This compound's stabilization of F-actin inhibits lamellipodia formation and focal adhesion turnover, thereby impeding cell movement. Key signaling molecules in this process include Focal Adhesion Kinase (FAK) and paxillin.[17][18][19][20][21]

Conclusion

This compound is a powerful tool for investigating the structure and function of the actin cytoskeleton. Its high affinity and specificity for F-actin, combined with the availability of fluorescently labeled derivatives, make it an invaluable reagent for a wide range of applications in cell biology and drug discovery. By understanding its mechanism of action, quantitative properties, and effects on cellular signaling, researchers can effectively leverage this compound to gain deeper insights into the complex roles of actin in health and disease. This guide provides a foundational resource for the effective application of this compound in a laboratory setting.

References

- 1. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dissecting the Role of Rho-mediated Signaling in Contractile Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RhoA effector mutants reveal distinct effector pathways for cytoskeletal reorganization, SRF activation and transformation | The EMBO Journal [link.springer.com]

- 16. Toxin-induced RhoA Activity Mediates CCL1-triggered Signal Transducers and Activators of Transcription Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Focal adhesion kinase and paxillin bind to peptides mimicking beta integrin cytoplasmic domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Focal adhesion proteins associated with apical stress fibers of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Properties of Phallacidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phallacidin is a bicyclic heptapeptide belonging to the phallotoxin family of mycotoxins produced by the death cap mushroom, Amanita phalloides.[1] Like its more extensively studied counterpart, phalloidin, this compound is a potent cytotoxin that selectively targets filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the eukaryotic cytoskeleton.[2][3] This high-affinity interaction disrupts the delicate dynamics of the actin cytoskeleton, leading to a cascade of cellular dysfunctions and ultimately, cell death.[4] This in-depth technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, quantitative binding data, toxicological profile, and the experimental protocols used to characterize these properties.

Mechanism of Action: Stabilization of Filamentous Actin

The primary mechanism of action for this compound, and all phallotoxins, is its high-affinity binding to and stabilization of F-actin.[2] this compound binds specifically at the interface between adjacent actin subunits within the filament, effectively locking them together.[4] This binding prevents the depolymerization of F-actin into globular actin (G-actin) monomers, a crucial process for normal cellular functions such as cell motility, division, and intracellular transport.[4][5]

Furthermore, phalloidin, and by extension this compound, has been shown to inhibit the ATP hydrolysis activity of F-actin.[4] This traps actin monomers in a conformation distinct from G-actin and significantly reduces the rate constant for monomer dissociation from the filament ends.[4] The overall effect is a strong promotion of actin polymerization and the stabilization of existing actin polymers.[4]

Quantitative Data

Summarized below are the key quantitative parameters that define the biochemical and toxicological profile of phallotoxins. It is important to note that much of the specific quantitative research has been conducted on phalloidin; however, due to their structural and functional similarities, these values provide a strong reference for the properties of this compound.

| Parameter | Value | Organism/System | Citation |

| Binding Affinity (Kd) | |||

| Nitrobenzoxadiazole-phallacidin (NBD-Ph) - F-actin | 1.5 - 2.5 x 10⁻⁸ M | Fixed and extracted L6 mouse cells | [6] |

| Phalloidin - F-actin | ~3.6 x 10⁻⁸ M | Rabbit muscle actin | [7] |

| Toxicology | |||

| LD₅₀ (this compound) | 6.3 mg/kg (intraperitoneal) | Rats | [8] |

| LD₅₀ (Phalloidin) | 2 mg/kg (intraperitoneal) | Mouse | [4][9] |

| Cytotoxicity (IC₅₀) | |||

| Phalloidin Oleate (lipophilic derivative) | 2.5 x 10⁻⁶ M | NIH 3T3 mouse fibroblasts | [10] |

| Phalloidin | > 10⁻³ M (poor cell permeability) | NIH 3T3 mouse fibroblasts | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and other phallotoxins.

Isolation and Purification of Phallotoxins

A common method for the isolation of phallotoxins from Amanita phalloides was developed by Yocum and is often cited.[11] A more recent, exhaustive extraction protocol has also been described.[11]

Modified Yocum Method for Phallotoxin Purification:

-

Extraction: Dried and powdered mushroom tissue is extracted with an aqueous-organic solvent mixture (e.g., methanol/water).

-

Defatting: The crude extract is defatted using a non-polar solvent such as chloroform to remove lipids.

-

Adsorption Chromatography: The defatted extract is subjected to chromatography on Sephadex LH-20 to separate compounds based on size and polarity.

-

Further Fractionation: Fractions containing phallotoxins are further purified using techniques like preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Purity Assessment: The purity of the isolated this compound is verified by analytical RP-HPLC and comparison of its absorbance spectrum to known standards.[11]

Actin Co-sedimentation Assay

This assay is used to determine the binding of a substance to F-actin.

-

Actin Polymerization: Monomeric G-actin is induced to polymerize into F-actin by the addition of a polymerization buffer (e.g., containing KCl and MgCl₂).

-

Incubation: The protein of interest (in this case, this compound) is incubated with the pre-formed F-actin.

-

Ultracentrifugation: The mixture is subjected to high-speed ultracentrifugation to pellet the F-actin and any associated proteins.

-

Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE. An increase in the amount of the protein of interest in the pellet fraction in the presence of F-actin indicates binding.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10]

-

Cell Seeding: Cells (e.g., NIH 3T3 fibroblasts) are seeded in a 96-well plate and allowed to adhere overnight.

-

Toxin Incubation: The cells are incubated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. A decrease in absorbance indicates a reduction in cell viability.

Signaling Pathways and Logical Relationships

The stabilization of the actin cytoskeleton by this compound has significant downstream effects on various cellular signaling pathways.

This compound's Mechanism of Action

The following diagram illustrates the core mechanism of this compound's interaction with actin.

Caption: this compound binds to F-actin, preventing its depolymerization and stabilizing the filament.

Experimental Workflow for Actin Binding Assay

The following diagram outlines the workflow for an actin co-sedimentation assay.

Caption: Workflow for determining this compound's binding to F-actin via a co-sedimentation assay.

Impact on Rho GTPase Signaling

The stabilization of the actin cytoskeleton by phallotoxins can interfere with the dynamic regulation of actin by Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the cytoskeleton.

Caption: this compound disrupts Rho GTPase-mediated cellular processes by stabilizing actin dynamics.

Conclusion

This compound is a potent biochemical tool for studying the actin cytoskeleton due to its specific and high-affinity interaction with F-actin. Its ability to stabilize actin filaments provides a powerful method for investigating the roles of actin dynamics in a multitude of cellular processes. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals interested in the biochemical properties of this phallotoxin and its potential applications in cell biology and toxicology. Further research is warranted to delineate the precise downstream effects of this compound-induced actin stabilization on specific signaling cascades.

References

- 1. Interaction of phalloidin with actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of formin-mediated filament nucleation from profilin-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Formin Tails in Actin Nucleation, Processive Elongation, and Filament Bundling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Phallacidin's Impact on Actin Polymerization Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of phallacidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, on the dynamics of actin polymerization. While often discussed in tandem with its close relative, phalloidin, this document will focus on the specific actions of this compound, leveraging data from both to provide a comprehensive understanding of its mechanism and utility in research. This compound serves as a powerful tool for stabilizing actin filaments (F-actin), thereby enabling detailed investigation of the actin cytoskeleton's role in cellular processes.

Core Mechanism of Action: Stabilization of Filamentous Actin

This compound, like other members of the phallotoxin family, exerts its effect by binding with high affinity and specificity to filamentous actin (F-actin). It does not bind to monomeric actin (G-actin)[1]. The binding site is located at the interface between adjacent actin subunits within the filament, effectively locking them together[1]. This stabilization has several key consequences for actin polymerization dynamics:

-

Inhibition of Depolymerization: this compound potently inhibits the depolymerization of F-actin by drastically reducing the dissociation rate constant (koff) of actin monomers from both the barbed (+) and pointed (-) ends of the filament.[2][3]

-

Promotion of Polymerization: By preventing depolymerization, this compound shifts the equilibrium of the G-actin to F-actin transition towards the filamentous state. This results in a significant enhancement of actin polymerization, especially under conditions that would normally favor depolymerization or prevent polymerization altogether.[4]

-

Lowering of the Critical Concentration: The critical concentration (Cc) is the concentration of G-actin at which the rate of monomer addition equals the rate of monomer loss. By effectively reducing the "off" rate to near zero, this compound dramatically lowers the critical concentration required for actin polymerization.[2][3][5]

This mechanism makes this compound and its fluorescent derivatives invaluable for visualizing and stabilizing F-actin in a variety of experimental contexts.

Caption: Mechanism of this compound on Actin Dynamics.

Quantitative Effects on Actin Polymerization Kinetics

While much of the precise kinetic data has been generated using the closely related phalloidin, the mechanisms are considered virtually identical. This compound and phalloidin differ by only two amino acid residues and can be used interchangeably in most applications, binding competitively to the same sites on F-actin[6]. The following tables summarize key quantitative parameters of phallotoxin's effect on actin polymerization.

Table 1: Effect of Phallotoxins on Actin Polymerization Kinetic Constants

| Parameter | Condition | Value | Reference |

| Association Rate Constant (kon) | Barbed (+) End, with Phalloidin | 2.63 x 106 M-1s-1 | [2][3] |

| Barbed (+) End, Control | 3.36 x 106 M-1s-1 | [2][3] | |

| Pointed (-) End, with Phalloidin | 0.256 x 106 M-1s-1 | [2][3] | |

| Pointed (-) End, Control | 0.256 x 106 M-1s-1 | [2][3] | |

| Dissociation Rate Constant (koff) | Barbed (+) End, with Phalloidin | Essentially 0 s-1 | [2][3] |

| Barbed (+) End, Control | 0.317 s-1 | [2][3] | |

| Pointed (-) End, with Phalloidin | Essentially 0 s-1 | [2][3] | |

| Pointed (-) End, Control | 0.269 s-1 | [2][3] |

Table 2: Effect of Phallotoxins on Actin Critical Concentration (Cc)

| Parameter | Condition | Value | Reference |

| Critical Concentration (Cc) | Barbed (+) End, with Phalloidin | 0 µM | [2][3] |

| Barbed (+) End, Control | 0.10 µM | [2][3] | |

| Pointed (-) End, with Phalloidin | 0 µM | [2][3] | |

| Pointed (-) End, Control | 1.02 µM | [2][3] | |

| Rhodamine Phalloidin F-actin (3 mM ionic strength) | 146 nM | [5] | |

| Rhodamine Phalloidin F-actin (19 mM ionic strength) | 36 nM | [5] |

Table 3: Dissociation Constant (Kd) of Fluorescent this compound

| Compound | Parameter | Value | Reference |

| NBD-Phallacidin | Dissociation Constant (Kd) with F-actin | 1.5 - 2.5 x 10-8 M | [7] |

Experimental Protocols

The high specificity and affinity of this compound for F-actin make its fluorescently-labeled derivatives, such as NBD-phallacidin, excellent probes for visualizing the actin cytoskeleton. The following are generalized protocols for F-actin staining in fixed cells and for in vitro actin polymerization assays.

F-Actin Staining in Fixed Cells using Fluorescent this compound

This protocol is suitable for adherent cells grown on coverslips.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (3.7% in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently-labeled this compound (e.g., NBD-phallacidin) stock solution (in methanol or DMSO)

-

Staining Buffer (PBS with 1% Bovine Serum Albumin - BSA)

-

Mounting Medium

Procedure:

-

Fixation:

-

Wash cells twice with pre-warmed PBS.

-

Fix cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Permeabilization:

-

Incubate cells with Permeabilization Buffer for 3-5 minutes.

-

Wash cells three times with PBS.

-

-

Staining:

-

Prepare the fluorescent this compound staining solution by diluting the stock solution in Staining Buffer to the desired final concentration (typically in the nanomolar range).

-

Incubate the fixed and permeabilized cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

Wash cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Caption: Experimental Workflow for F-Actin Staining.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. This compound can be added to observe its effect on the polymerization kinetics.

Materials:

-

Monomeric pyrene-labeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound stock solution

-

Spectrofluorometer

Procedure:

-

Preparation:

-

Prepare a solution of G-actin containing a percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice.

-

If testing the effect of this compound, prepare a parallel sample containing the desired concentration of this compound.

-

-

Initiation of Polymerization:

-

Transfer the G-actin solution (with or without this compound) to a cuvette.

-

Place the cuvette in the spectrofluorometer and record the baseline fluorescence (Excitation ~365 nm, Emission ~407 nm).

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.

-

-

Data Acquisition:

-

Immediately begin recording the fluorescence intensity over time. The fluorescence will increase as pyrene-G-actin is incorporated into the growing filaments.

-

Continue recording until the fluorescence reaches a plateau, indicating that the polymerization has reached a steady state.

-

-

Analysis:

-

Plot fluorescence intensity versus time. The slope of the curve during the elongation phase is proportional to the rate of polymerization.

-

The lag phase before the rapid increase in fluorescence corresponds to the nucleation phase. This compound is expected to shorten or eliminate this lag phase.

-

Caption: Workflow for Pyrene-Actin Polymerization Assay.

Impact on Cellular Signaling and Processes

This compound does not directly participate in signaling pathways in the way a receptor agonist or antagonist would. Instead, its profound impact on the stability of the actin cytoskeleton indirectly affects numerous cellular processes that are dependent on dynamic actin rearrangements.

-

Cell Motility and Migration: The dynamic assembly and disassembly of actin filaments at the leading edge of a cell are crucial for lamellipodia formation and cell migration. By locking F-actin in a polymerized state, this compound inhibits these processes.

-

Cell Division: The formation and function of the contractile ring during cytokinesis are dependent on actin dynamics. This compound can interfere with cell division.

-

Phagocytosis and Endocytosis: These processes involve significant remodeling of the actin cytoskeleton at the cell membrane. This compound's stabilizing effect can disrupt these essential cellular functions.

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodamine phalloidin F-actin: critical concentration versus tensile strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Phallacidin in Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Phallacidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom. A member of the phallotoxin family, this compound is a valuable tool in cell biology due to its high affinity and specific binding to filamentous actin (F-actin). Understanding its properties in various buffer systems is critical for its effective use in research and potential therapeutic applications. This document outlines its solubility in common laboratory solvents, its stability under various storage and experimental conditions, and detailed protocols for its handling and analysis.

This compound Solubility

This compound is generally soluble in water and several organic solvents, which facilitates its use in a wide range of experimental setups.[1][2] For biological applications, particularly cell staining, stock solutions are typically prepared in organic solvents before dilution into aqueous buffers.[3] Anhydrous dimethyl sulfoxide (DMSO) is often recommended for preparing stock solutions to ensure the highest quality of F-actin staining and structural integrity.[3]

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Recommended Use | Source |

|---|---|---|---|

| Dimethylformamide (DMF) | Soluble | Stock Solution Preparation | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for Stock Solutions (Cell Staining) | [1][3] |

| Methanol | Soluble | Stock Solution Preparation | [1][3] |

| Water | Soluble | Dilution into Aqueous Buffers |[1][2] |

Stability of this compound

The stability of this compound is dependent on several factors including its physical form (lyophilized or in solution), storage temperature, pH, and the composition of the buffer.

2.1. Storage Stability

Proper storage is crucial to maintain the biological activity of this compound. As a lyophilized powder, it is highly stable when stored under appropriate conditions.[1] Once reconstituted, the stability varies with the solvent and temperature.

Table 2: Storage and Stability of this compound Solutions

| Form / Solvent | Storage Temperature | Stability | Notes | Source |

|---|---|---|---|---|

| Lyophilized Solid | -20°C | ≥ 4 years | Store desiccated. | [1] |

| DMSO Stock Solution | ≤ –20°C | ≥ 1 year | Stable for at least 5 freeze-thaw cycles. Aliquoting is recommended. | [3] |

| Methanol Stock Solution | ≤ –20°C | ≥ 1 year | Store desiccated and protected from light. | [4] |

| Aqueous Solution | 2–6°C | Exhibits a small loss of activity after 3 weeks. | Long-term storage in aqueous buffers is not recommended. |[4] |

2.2. pH and Buffer Stability

This compound's structural integrity, particularly the thioether bridge between its cysteine and tryptophan residues, is sensitive to pH.[5]

-

Optimal pH Range: Phallotoxins like this compound are stable in a pH range of 3 to 9.[5]

-

Alkaline Conditions: At elevated pH, the thioether bridge is susceptible to cleavage, which results in the loss of the molecule's affinity for F-actin.[5]

-

Fixation Buffers: Phallotoxins exhibit limited stability in 4% formaldehyde fixation buffers, making prolonged incubation inadvisable.[3][4] A rapid, one-step fixation and labeling protocol is often recommended to mitigate degradation.[4]

Experimental Protocols

The following protocols provide standardized methods for preparing and evaluating this compound solutions.

3.1. Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the recommended procedure for reconstituting lyophilized this compound and preparing a working solution for applications such as fluorescent staining of F-actin.

-

Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

-

Reconstitution (Stock Solution):

-

Mixing: Vortex the vial gently until the powder is completely dissolved.

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at ≤ –20°C, protected from light.[3]

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration in an appropriate aqueous buffer, such as Phosphate-Buffered Saline (PBS). For cell staining, a typical dilution involves adding 5 µL of a 6.6 µM methanolic stock solution to 200 µL of PBS.[4]

-

To reduce non-specific background staining, 1% Bovine Serum Albumin (BSA) can be added to the final working solution.[3][4]

-

3.2. Protocol 2: General Method for Assessing Aqueous Solubility (Shake-Flask)

This protocol, adapted from standard pharmaceutical methods, can be used to determine the thermodynamic solubility of this compound in a specific buffer.[6]

-

Preparation: Add an excess amount of lyophilized this compound to a known volume of the desired buffer (e.g., PBS, TRIS, HEPES) in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Measure the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer at the tested temperature.

3.3. Protocol 3: General Method for Assessing Stability and Degradation Kinetics

This protocol provides a framework for evaluating the stability of this compound in a buffer under specific conditions (e.g., varying pH or temperature).[7][8]

-

Sample Preparation: Prepare a this compound solution of known concentration in the buffer of interest.

-

Incubation: Aliquot the solution into multiple vials and incubate them under the desired stress conditions (e.g., 4°C, 25°C, 37°C). Protect samples from light if photodegradation is a concern.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation. Immediately stop any potential degradation by freezing the sample (e.g., at -80°C) or by adding a quenching agent if applicable.

-

Analysis: Analyze the samples from each time point using an appropriate quantitative method (e.g., HPLC) to determine the concentration of intact this compound remaining.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the negative of the slope. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.[8]

Visualizations: Workflows and Interactions

Visual diagrams help clarify complex processes and relationships relevant to the use of this compound.

Caption: Experimental workflow for this compound solution preparation.

Caption: Key factors influencing the stability of this compound.

Caption: this compound's interaction with and stabilization of F-actin.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 26645-35-2: this compound from amanita phalloides [cymitquimica.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unveiling the Cellular Impact of Phallacidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phallacidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a member of the phallotoxin family.[1] Like its more commonly known counterpart, phalloidin, this compound exerts its cytotoxic effects through high-affinity binding to filamentous actin (F-actin), thereby stabilizing the filaments and preventing their depolymerization.[1][2] This disruption of actin dynamics interferes with essential cellular processes, ultimately leading to cell death. This technical guide provides an in-depth analysis of the cytotoxicity of this compound in cell culture, presenting available quantitative data, detailed experimental protocols for assessing its effects, and a visualization of the implicated cell death signaling pathway. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this guide leverages data from related phallotoxins and fluorescently labeled this compound derivatives to provide a comprehensive overview for research and drug development applications.

Mechanism of Action: Disruption of Actin Dynamics

This compound's primary intracellular target is F-actin. By binding at the interface between actin subunits, it locks them together, effectively halting the dynamic process of filament depolymerization.[1] This stabilization of the actin cytoskeleton has profound consequences for the cell, including:

-

Inhibition of Cell Motility: The dynamic assembly and disassembly of the actin cytoskeleton are crucial for cell movement.

-

Disruption of Cell Division: The formation and function of the contractile ring during cytokinesis are dependent on actin dynamics.

-

Induction of Apoptosis: Prolonged disruption of the cytoskeleton and cellular processes triggers programmed cell death.[3]

Due to their hydrophilic nature, phallotoxins like this compound have poor cell permeability.[3] However, conjugation to lipophilic moieties or fluorescent dyes can enhance their uptake into living cells, allowing for the study of their cytotoxic effects.[3]

Quantitative Cytotoxicity Data

However, studies on phalloidin derivatives provide valuable insights into how modifications can influence the cytotoxicity of phallotoxins. The following table summarizes the IC50 values for various phalloidin conjugates in mouse fibroblast cells after a 72-hour incubation period.

| Compound | IC50 (µM) | Reference |

| Phalloidin | >1000 | [3] |

| Phalloidin oleate | 2.5 | [3] |

| Tetramethylrhodaminyl-phalloidin | 11 | [3] |

This data is for phalloidin derivatives and is presented as a surrogate to illustrate the potential for cytotoxicity in phallotoxins upon enhanced cellular uptake. Specific IC50 values for this compound are not available in the cited literature.

Furthermore, a study using a fluorescent derivative of this compound, 7-nitrobenz-2-oxa-1,3-diazole-phallacidin (NBD-Ph), reported that at low intracellular concentrations (approximately 5-15 nM), cell toxicity was negligible or not detectable in L6 mouse cells.[4][5] This suggests that while this compound can be toxic, the concentration required to induce cell death is dependent on its ability to enter the cell.

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures and can be used to determine the cytotoxic effects of this compound derivatives.[3][6]

Materials:

-

Selected cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound or this compound derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow.

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[7]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis Detection Experimental Workflow.

Signaling Pathway of this compound-Induced Apoptosis

The stabilization of F-actin by this compound leads to cellular stress, which can trigger the intrinsic pathway of apoptosis.[3][8] This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases.

This compound-Induced Apoptosis Pathway.

Conclusion

This compound is a potent cytotoxic agent that disrupts fundamental cellular processes by stabilizing F-actin. While its poor cell permeability has limited the availability of quantitative cytotoxicity data for the unmodified toxin, studies with modified phallotoxins demonstrate that enhancing cellular uptake leads to significant cytotoxic effects in the micromolar range. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the cytotoxic potential of this compound and its derivatives. Further research into developing cell-permeable this compound analogs could unlock new possibilities for its application in cancer research and therapy.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Phallacidin's Interaction with Actin Filaments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of phallacidin to actin filaments. This compound, a bicyclic heptapeptide toxin from the Amanita phalloides mushroom, is a potent stabilizer of filamentous actin (F-actin). Due to its high affinity and specificity for F-actin, this compound and its derivatives are invaluable tools in cell biology for visualizing and studying the actin cytoskeleton. This document summarizes the quantitative binding data, details relevant experimental protocols, and illustrates the molecular interactions and affected signaling pathways.

Given the limited availability of extensive quantitative binding data specifically for unlabeled this compound, this guide also includes comparative data for the closely related and extensively studied phallotoxin, phalloidin. Phalloidin and this compound are structurally and functionally similar, binding competitively to the same sites on F-actin, making phalloidin data a relevant and informative analogue.

Quantitative Binding Affinity Data

The binding of this compound and its derivatives to F-actin is characterized by a high affinity, reflected in a low dissociation constant (Kd). The following tables summarize the available quantitative data for a this compound derivative and comparative kinetic data for phalloidin, which demonstrate the nanomolar affinity of these toxins for actin filaments.

Table 1: Dissociation Constant (Kd) for a this compound Derivative with F-actin

| Compound | Actin Source | Method | Dissociation Constant (Kd) | Reference |

| Nitrobenzoxadiazole-phallacidin (NBD-Ph) | F-actin in fixed and extracted L6 mouse cells | Staining Intensity Measurement | 1.5 - 2.5 x 10⁻⁸ M | [1] |

Table 2: Comparative Binding Kinetics of Rhodamine-Phalloidin with F-actin from Various Species

| Actin Source | Association Rate Constant (k+₁) (μM⁻¹s⁻¹) | Dissociation Rate Constant (k-₁) (s⁻¹) | Dissociation Constant (Kd) (nM) | Reference |

| Rabbit Skeletal Muscle | 0.0026 | 0.00003 | ~11.5 | [2] |

| Acanthamoeba castellanii | 0.0034 | 0.00004 | ~11.8 | [2] |

| Saccharomyces cerevisiae | 0.0083 | 0.00028 | ~33.7 | [2] |

Mechanism of Action

This compound and phalloidin bind specifically to the interface between F-actin subunits, effectively locking adjacent subunits together.[3] This stabilization prevents the depolymerization of actin filaments and inhibits the ATP hydrolysis activity of F-actin. By preventing depolymerization, these toxins lower the critical concentration required for actin polymerization.

Experimental Protocols

The determination of the binding affinity of this compound for actin filaments can be achieved through various experimental approaches. Below are detailed methodologies for two common assays.

Fluorescence-Based Binding Assay

This method relies on the significant increase in fluorescence of a labeled this compound derivative (e.g., NBD-phallacidin or a fluorescently-tagged phalloidin) upon binding to F-actin.

Materials:

-

Purified G-actin

-

Fluorescently labeled this compound or phalloidin (e.g., NBD-phallacidin, Rhodamine-phalloidin)

-

Polymerization Buffer (e.g., 100 mM KCl, 2 mM MgCl₂, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)

-

Fluorometer

Procedure:

-

Actin Polymerization: Prepare a solution of G-actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, pH 8.0). Induce polymerization to F-actin by adding Polymerization Buffer and incubating at room temperature for at least 1 hour.

-

Titration: Prepare a series of dilutions of the polymerized F-actin.

-

Binding Reaction: Add a constant, low concentration of fluorescently labeled this compound to each F-actin dilution. Incubate the mixtures in the dark at room temperature to reach binding equilibrium (typically 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the F-actin concentration. The data can be fitted to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Cosedimentation Assay

This assay separates F-actin-bound this compound from free this compound by ultracentrifugation.

Materials:

-

Purified G-actin

-

Unlabeled or labeled this compound

-

Polymerization Buffer

-

Ultracentrifuge

Procedure:

-

Actin Polymerization: Polymerize G-actin to F-actin as described above.

-

Binding Reaction: Incubate a constant concentration of F-actin with varying concentrations of this compound. Allow the binding reaction to reach equilibrium.

-

Cosedimentation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin and any bound this compound.

-

Quantification: Carefully separate the supernatant (containing unbound this compound) from the pellet. Quantify the concentration of this compound in the supernatant and/or the pellet. If using a labeled this compound, this can be done by measuring radioactivity or fluorescence. For unlabeled this compound, techniques like HPLC can be used.

-

Data Analysis: Plot the concentration of bound this compound versus the concentration of free this compound. The data can be analyzed using a Scatchard plot or by fitting to a binding equation to determine the Kd and the stoichiometry of binding.

Visualizations

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for determining this compound-actin binding affinity.

Signaling Pathway: Regulation of the Actin Cytoskeleton by Rho GTPases

The actin cytoskeleton is a highly dynamic structure, and its organization is tightly regulated by signaling pathways. The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound's stabilization of F-actin can interfere with these dynamic processes.

Caption: Rho GTPase regulation of actin dynamics and this compound's impact.

Conclusion

This compound is a high-affinity ligand for F-actin, making it an indispensable tool for studying the actin cytoskeleton. Its ability to stabilize actin filaments provides a mechanism to investigate the roles of actin dynamics in various cellular processes. While quantitative data for unmodified this compound is not as abundant as for phalloidin, the available data for its derivatives and the extensive information on phalloidin confirm a strong and specific interaction with F-actin. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this potent and valuable biological probe.

References